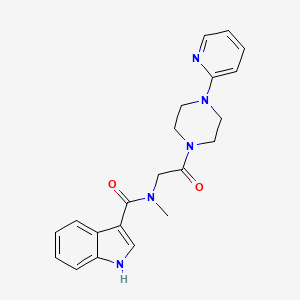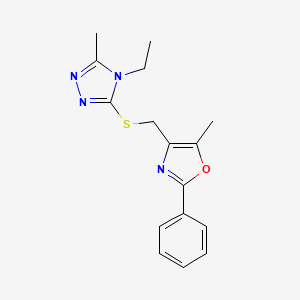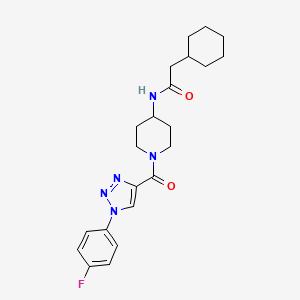![molecular formula C8H10N4O2S B2742348 N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide CAS No. 2034504-86-2](/img/structure/B2742348.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention due to their diverse biological activities and photophysical properties . They are considered strategic compounds for optical applications and have been identified as potential antitumor agents .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for a variety of structural modifications, making it a privileged scaffold for combinatorial library design and drug discovery .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. For example, some compounds in this family have been found to exhibit excellent thermal stability .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is a compound with a rich potential in various scientific fields. Below is a detailed analysis of its unique applications across different areas of research:
Fluorescent Probes for Biological Imaging
Fluorescent molecules: are essential tools for studying the dynamics of intracellular processes. Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They offer simpler and greener synthetic methodologies and solid-state emission intensities comparable to commercial probes .
Antitumor Agents
These compounds have shown significant promise as antitumor scaffolds . Their structural diversity and the ability to undergo various synthetic transformations make them suitable for designing drugs with anticancer potential. The pyrazolo[1,5-a]pyrimidine core is particularly noted for its anticancer potential and enzymatic inhibitory activity .
Glycohybrid Synthesis
The synthesis of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones has been explored as potential anticancer agents. These glycohybrids have been subjected to in vitro screening against breast cancer cell lines, showing remarkable anti-cancer activity .
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their enzymatic inhibitory properties . This application is crucial in the development of new drugs, as these compounds can inhibit specific enzymes involved in disease pathways .
Material Science
Due to their significant photophysical properties , these compounds have attracted attention in material science. They can be used in the development of new materials with desired optical characteristics .
Drug Discovery
The fused pyrazole structure of pyrazolo[1,5-a]pyrimidine makes it a privileged scaffold for combinatorial library design and drug discovery. Its synthetic versatility allows for structural modifications, which is advantageous in the search for new therapeutic agents .
Selective DDR1 Inhibitors
Discovery and optimization studies have identified pyrazolo[1,5-a]pyrimidine derivatives as selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is an emerging potential molecular target for anticancer drug discovery .
Organic Synthesis and Functionalization
The compound’s structural motif allows for a wide range of synthetic transformations, improving structural diversity and enabling a synergic effect between new synthetic routes and possible applications. This versatility is beneficial for organic synthesis and functionalization efforts .
Zukünftige Richtungen
Research into pyrazolo[1,5-a]pyrimidines is ongoing, with a focus on their synthesis, functionalization, and potential applications in medicinal chemistry and material science . Their significant photophysical properties and potential as antitumor agents make them a promising area for future research .
Wirkmechanismus
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and migration .
Mode of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide interacts with DDR1, inhibiting its enzymatic activity . The compound binds with DDR1 with a Kd value of 0.6 nM, demonstrating a high affinity . This interaction results in the suppression of DDR1’s kinase activities, thereby inhibiting the proliferation of cancer cells expressing high levels of DDR1 .
Biochemical Pathways
The inhibition of DDR1 by N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide affects various biochemical pathways. DDR1 is involved in several signaling pathways related to cell adhesion, migration, and proliferation . By inhibiting DDR1, the compound disrupts these pathways, leading to the suppression of cancer cell invasion, adhesion, and tumorigenicity .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide possesses good PK profiles . The compound has oral bioavailabilities of 67.4% and 56.2%, indicating a significant portion of the drug reaches systemic circulation when administered orally .
Result of Action
The molecular and cellular effects of N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide’s action are primarily seen in its anticancer potential. The compound potently inhibits the proliferation of cancer cells expressing high levels of DDR1 . It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity .
Eigenschaften
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-15(13,14)11-7-5-9-8-3-4-10-12(8)6-7/h3-6,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNDLLVQPNCLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)
![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)
![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)
![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)

![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)
